

An In-depth Technical Guide to 2-Bromo-6-tert-butylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-tert-butylpyridine

Cat. No.: B062953

[Get Quote](#)

IUPAC Name: 2-Bromo-6-(tert-butyl)pyridine

This technical guide provides a comprehensive overview of **2-Bromo-6-tert-butylpyridine**, a key building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the synthesis of bioactive molecules.

Core Chemical Information

2-Bromo-6-tert-butylpyridine is a substituted pyridine derivative. The strategic placement of a bromine atom and a bulky tert-butyl group on the pyridine ring makes it a versatile reagent in cross-coupling reactions and the development of sterically hindered ligands.

Property	Value	Source
IUPAC Name	2-Bromo-6-(tert-butyl)pyridine	N/A
CAS Number	195044-14-5	[1][2]
Molecular Formula	C ₉ H ₁₂ BrN	[1][2]
Molecular Weight	214.10 g/mol	[1]
Predicted Boiling Point	223.2 ± 20.0 °C	N/A
Predicted Density	1.293 ± 0.06 g/cm ³	N/A
Physical State	Liquid	N/A

Synthesis of 2-Bromo-6-tert-butylpyridine

A potential synthetic route to **2-Bromo-6-tert-butylpyridine** involves the reaction of 2,6-dibromopyridine with a Grignard reagent.[2]

Experimental Protocol

Materials:

- 2,6-Dibromopyridine
- Magnesium turnings
- tert-Butyl chloride
- Iodine (catalyst)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Hexane

- Anhydrous magnesium sulfate
- Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
- Nitrogen or Argon gas supply

Procedure:

- Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine. A solution of tert-butyl chloride in anhydrous THF is added dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The mixture is stirred until the magnesium is consumed. The resulting solution is the t-butylmagnesium chloride Grignard reagent.
- Reaction with 2,6-Dibromopyridine: In a separate three-neck flask under an inert atmosphere, dissolve 2,6-dibromopyridine and a catalytic amount of copper(I) iodide in anhydrous THF. Cool the solution to 0 °C in an ice bath.[2]
- The prepared t-butylmagnesium chloride solution (1.0M in THF) is then added dropwise to the cooled solution of 2,6-dibromopyridine over a period of time, ensuring the temperature is maintained at 0 °C.[2]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[2]
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.[2] The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.[2]
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
- Purification: The crude product is purified by silica gel column chromatography using hexane as the eluent to afford **2-Bromo-6-tert-butylpyridine**. [2]

Applications in Research and Drug Development

While specific biological activities of **2-Bromo-6-tert-butylpyridine** are not extensively documented, its structural motifs are of significant interest in medicinal chemistry.

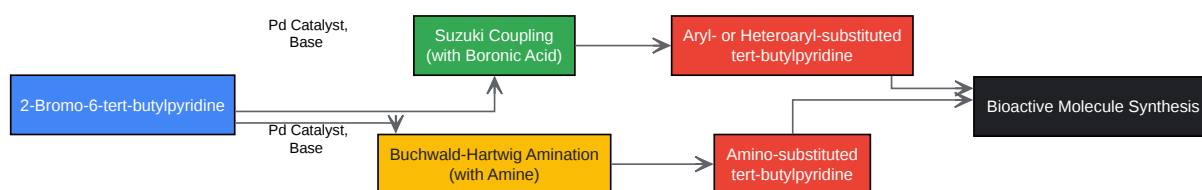
Bromopyridine derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which are fundamental in the construction of complex molecular architectures present in many drug candidates.

The tert-butyl group provides steric hindrance, which can be exploited to influence the conformation of molecules and their binding to biological targets. This feature is particularly useful in the design of selective inhibitors for enzymes and receptors.

Synthetic Utility in Cross-Coupling Reactions

The presence of the bromo substituent on the pyridine ring makes **2-Bromo-6-tert-butylpyridine** an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal in forming new carbon-carbon and carbon-nitrogen bonds.

Logical Workflow for Synthetic Applications:



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Bromo-6-tert-butylpyridine**.

This workflow illustrates how **2-Bromo-6-tert-butylpyridine** can be utilized in common cross-coupling reactions to generate more complex substituted pyridine derivatives, which are often key intermediates in the synthesis of bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinnco.com [nbinnco.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-6-tert-butylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062953#2-bromo-6-tert-butylpyridine-iupac-name\]](https://www.benchchem.com/product/b062953#2-bromo-6-tert-butylpyridine-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com